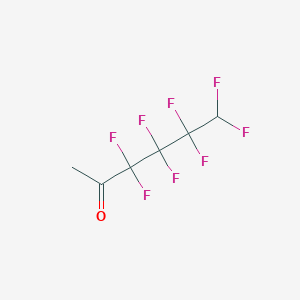
Methyl 4H-perfluorobutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4H-perfluorobutyl ketone is an organic compound that belongs to the class of perfluorinated ketones. It is characterized by the presence of a perfluorobutyl group attached to a ketone functional group. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4H-perfluorobutyl ketone can be synthesized through several methods. One common method involves the reaction of perfluoroacyl acetones with concentrated sulfuric acid while heating, followed by simultaneous distillation of the target product . Another method includes the reaction of alkyl Grignard reagents with perfluoroacids or their esters . Additionally, the oxidation of corresponding alcohols and the cleavage of perfluoroacyl acetates under the action of sulfuric acid are also used .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned methods. The use of concentrated sulfuric acid and controlled heating conditions are crucial for achieving high yields and purity of the final product. The industrial processes are designed to ensure safety and efficiency while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4H-perfluorobutyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and sulfuric acid.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Grignard reagents and organolithium compounds are frequently used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Wissenschaftliche Forschungsanwendungen
Methyl 4H-perfluorobutyl ketone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4H-perfluorobutyl ketone involves its interaction with various molecular targets and pathways. The compound’s ketone group is highly reactive, allowing it to participate in nucleophilic addition reactions. The perfluorobutyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Methyl 4H-perfluorobutyl ketone can be compared with other perfluorinated ketones and similar compounds:
Trifluoroacetone: Similar in structure but with a shorter perfluoroalkyl chain.
Methyl pentafluoroethyl ketone: Another perfluorinated ketone with different chain length and properties.
Perfluorooctanoyl chloride: A related compound with a different functional group and applications.
Uniqueness
This compound stands out due to its specific combination of a perfluorobutyl group and a ketone functional group. This unique structure imparts distinct chemical properties, making it highly valuable in various scientific and industrial applications.
Similar Compounds
- Trifluoroacetone
- Methyl pentafluoroethyl ketone
- Perfluorooctanoyl chloride
- Perfluoro-1-octanesulfonyl chloride
- Perfluoro-1,3,5-trimethylcyclohexane
Eigenschaften
CAS-Nummer |
93449-49-1 |
|---|---|
Molekularformel |
C6H4F8O |
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6-octafluorohexan-2-one |
InChI |
InChI=1S/C6H4F8O/c1-2(15)4(9,10)6(13,14)5(11,12)3(7)8/h3H,1H3 |
InChI-Schlüssel |
ZPBONMADXBQFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



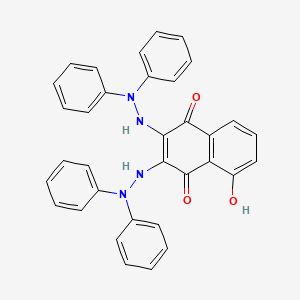
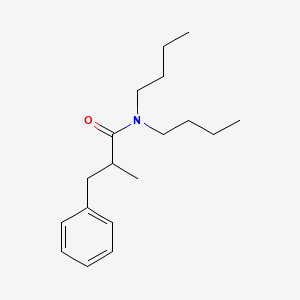
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
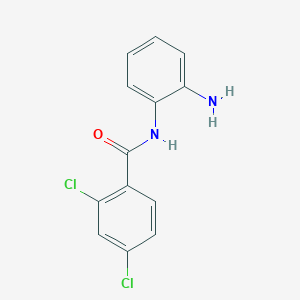
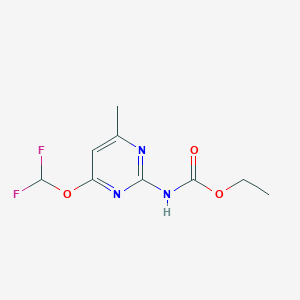
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

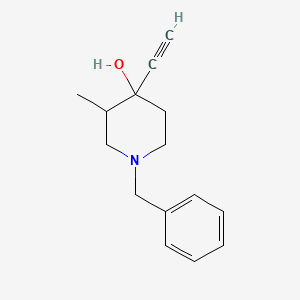

![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)


